eurysterol B sulfonic acid
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Overview
Description
Eurysterol B sulfonic acid is a steroid sulfate that is 5alpha-cholestane with a double bond at position 22, hydroxy groups at positions 5 and 6, a bridged oxolane between positions 8 and 19 and a sulfate group at position 3. It has a role as a metabolite, an antifungal agent and an antineoplastic agent. It is a steroid sulfate, a bridged compound, a 5alpha-hydroxy steroid, a 6beta-hydroxy steroid, a diol and a cyclic ether. It is a conjugate acid of a eurysterol B(1-). It derives from a hydride of a 5alpha-cholestane.
Scientific Research Applications
Cytotoxic and Antifungal Properties
Eurysterol B sulfonic acid, isolated from an undescribed marine sponge of the genus Euryspongia, has demonstrated notable cytotoxicity against human colon carcinoma (HCT-116) cells with an IC50 value of 14.3 microg/mL. Additionally, it exhibits antifungal activity against both amphotericin B-resistant and wild-type strains of Candida albicans, showcasing its potential in medical research and pharmaceutical applications (Boonlarppradab & Faulkner, 2007).
Synthesis and Chemical Analysis
The chemical synthesis and analysis of eurysterol A, a compound closely related to eurysterol B, have provided insights into the structural intricacies and potential synthesis pathways for this compound. This research aids in understanding the complex nature of marine-derived steroidal compounds and their potential applications in drug development and other scientific fields (Taspinar et al., 2020).
Broader Implications
While specific studies on this compound are limited, research on related sulfonic acids and sulfated compounds has highlighted the importance of these chemical groups in various biological and environmental processes. Sulfonation, a key chemical modification, plays a critical role in the metabolism, function, and regulation of many biological molecules, indicating the potential broader significance of sulfonic acid derivatives like eurysterol B in scientific research (Strott, 2002).
Properties
Molecular Formula |
C27H44O7S |
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Molecular Weight |
512.7 g/mol |
IUPAC Name |
[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(E,2R)-6-methylhept-3-en-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H44O7S/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25/h5,7,17-23,28-29H,6,8-16H2,1-4H3,(H,30,31,32)/b7-5+/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+/m1/s1 |
InChI Key |
QPVBWEUWNJWRLD-XPVUCKRVSA-N |
Isomeric SMILES |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)O)CO4)O)O)C |
Canonical SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)O)CO4)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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